molecular formula C15H18ClFN4O2 B14887026 Tert-butyl 4-(6-chloro-5-cyano-3-fluoropyridin-2-yl)piperazine-1-carboxylate

Tert-butyl 4-(6-chloro-5-cyano-3-fluoropyridin-2-yl)piperazine-1-carboxylate

Cat. No.: B14887026
M. Wt: 340.78 g/mol
InChI Key: BXYQJVDMYQUCSQ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(6-chloro-5-cyano-3-fluoropyridin-2-yl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a pyridine derivative

Preparation Methods

The synthesis of tert-butyl 4-(6-chloro-5-cyano-3-fluoropyridin-2-yl)piperazine-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of solvents like ethanol and catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction can be achieved using hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or cyano groups using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .

Scientific Research Applications

Tert-butyl 4-(6-chloro-5-cyano-3-fluoropyridin-2-yl)piperazine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and pyridine derivative allow it to bind effectively to these targets, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds include:

  • Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
  • Tert-butyl 4-(6-chloro-2-pyridinyl)piperazine-1-carboxylate
  • Tert-butyl 4-(6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)piperazine-1-carboxylate

These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity. The unique combination of chloro, cyano, and fluoropyridine groups in tert-butyl 4-(6-chloro-5-cyano-3-fluoropyridin-2-yl)piperazine-1-carboxylate distinguishes it from these similar compounds .

Properties

Molecular Formula

C15H18ClFN4O2

Molecular Weight

340.78 g/mol

IUPAC Name

tert-butyl 4-(6-chloro-5-cyano-3-fluoropyridin-2-yl)piperazine-1-carboxylate

InChI

InChI=1S/C15H18ClFN4O2/c1-15(2,3)23-14(22)21-6-4-20(5-7-21)13-11(17)8-10(9-18)12(16)19-13/h8H,4-7H2,1-3H3

InChI Key

BXYQJVDMYQUCSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C(=N2)Cl)C#N)F

Origin of Product

United States

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